molecular formula C17H12ClFN2O2 B2599057 4-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide CAS No. 953180-97-7

4-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2599057
CAS No.: 953180-97-7
M. Wt: 330.74
InChI Key: KIIIQGUIIBPJGL-UHFFFAOYSA-N
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Description

This compound features a 4-chlorobenzamide core linked via a methyl group to a 5-(4-fluorophenyl)isoxazol-3-yl moiety. Isoxazole rings are known for their metabolic stability and ability to engage in hydrogen bonding, while the 4-fluorophenyl and 4-chlorobenzamide groups enhance lipophilicity and electronic interactions with biological targets.

Properties

IUPAC Name

4-chloro-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O2/c18-13-5-1-12(2-6-13)17(22)20-10-15-9-16(23-21-15)11-3-7-14(19)8-4-11/h1-9H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIIQGUIIBPJGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing isoxazoles is the [3+2] cycloaddition reaction between alkynes and nitrile oxides . This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the isoxazole ring .

Scientific Research Applications

4-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Key Structural Features Biological/Physicochemical Implications References
4-Chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide (Target) Isoxazol-3-yl with 4-fluorophenyl; 4-chlorobenzamide Enhanced lipophilicity; potential for π-π stacking and hydrogen bonding.
4-Chloro-N-(5-(4-fluorophenyl)oxazol-2-yl)benzamide (CT1-69) Oxazol-2-yl instead of isoxazol-3-yl; 4-chlorobenzamide Oxazole’s reduced hydrogen bonding capacity may lower target affinity compared to isoxazole.
4-(((5-(3-Chlorophenyl)-isoxazol-3-yl)-formylamino)-methyl)-benzamide 3-Chlorophenyl substituent; formylamino-methyl linker Chlorophenyl enhances lipophilicity; formylamino linker may affect binding pocket interactions.
4-Chloro-N-[3-methyl-1-(5-thioxo-oxadiazol-2-yl)butyl]-benzamide Oxadiazole with thioxo group; aliphatic chain substituent Thioxo group increases polarity; oxadiazole’s rigidity may alter pharmacokinetics.
N-((3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide Oxadiazole with 3-chlorophenyl; 4-methoxybenzamide Methoxy group reduces electron-withdrawing effects, potentially altering bioactivity.
4-Chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide (L1) Carbamothionyl group; 3-fluorobenzyl substituent Thiourea moiety may enhance metal coordination, relevant in catalytic applications.

Physicochemical Properties

  • Crystal Packing : Analogous structures () form hydrogen-bonded networks (O-H···O, N-H···O), suggesting the target may exhibit similar stability in solid-state formulations .

Biological Activity

4-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide is a synthetic organic compound belonging to the class of isoxazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C16H15ClFN2OC_{16}H_{15}ClFN_2O. The structure includes a chlorobenzamide moiety and an isoxazole ring substituted with a fluorophenyl group, which may influence its biological activity.

PropertyValue
Molecular Weight305.76 g/mol
DensityNot available
Boiling PointNot available
Melting PointNot available
LogP4.83

The mechanism of action of this compound involves interaction with various molecular targets. These targets include enzymes and receptors that modulate key biological pathways. The compound's potential as a biochemical probe has been highlighted in several studies, suggesting its role in targeting specific pathways associated with cancer and inflammation.

Anticancer Activity

Research has indicated that isoxazole derivatives exhibit significant anticancer properties. For instance, studies involving related compounds have demonstrated cytotoxic effects against various cancer cell lines:

  • MCF7 (breast cancer) : IC50 values ranged from 1.88 to 3.79 µM for structurally similar compounds.
  • NCI-H460 (lung cancer) : Compounds showed growth inhibition with IC50 values around 26 µM.

The specific activity of this compound against these cell lines remains to be fully elucidated but suggests a promising avenue for further investigation.

Anti-inflammatory Effects

Isoxazole derivatives are also recognized for their anti-inflammatory properties. The presence of the chlorobenzamide structure may enhance the compound's ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that compounds within the isoxazole family possess antimicrobial properties. The specific activity of this compound against bacterial and fungal strains requires further exploration but aligns with the general trends observed in similar compounds.

Case Studies

  • Cytotoxicity Studies : A study examined the cytotoxic effects of various isoxazole derivatives, revealing that modifications in the substituent groups significantly influenced their activity against cancer cell lines.
  • Mechanistic Studies : Investigations into the mechanism of action have shown that isoxazole derivatives can inhibit specific kinases involved in tumor growth, suggesting a targeted approach for cancer therapy.

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